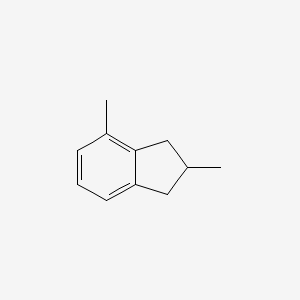
1H-Indene, 2,3-dihydrodimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C11H14. It is a derivative of indene, characterized by the presence of two methyl groups at the 2 and 4 positions of the indene ring. This compound is a colorless liquid at room temperature and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-2,3-dihydro-1H-indene typically involves the hydrogenation of indene derivatives. One common method involves the hydrogenation of 4,7-dimethylindene using a suitable catalyst under controlled conditions . Another approach is the reaction of o-xylene with ethylene, followed by hydrogenation and dehydrogenation steps to yield the desired product .
Industrial Production Methods
Industrial production of 2,4-dimethyl-2,3-dihydro-1H-indene often employs catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing catalysts such as palladium or platinum on carbon supports. The reaction conditions, including temperature and pressure, are carefully controlled to ensure efficient conversion and minimize by-products.
化学反応の分析
Types of Reactions
2,4-Dimethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can further hydrogenate the compound, leading to fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indenes, ketones, alcohols, and fully hydrogenated derivatives.
科学的研究の応用
2,4-Dimethyl-2,3-dihydro-1H-indene has several applications in scientific research:
作用機序
The mechanism of action of 2,4-dimethyl-2,3-dihydro-1H-indene and its derivatives involves interactions with various molecular targets and pathways. These interactions can include binding to specific receptors, inhibition of enzymes, and modulation of signaling pathways. The exact mechanism depends on the specific derivative and its intended application.
類似化合物との比較
Similar Compounds
Indane (2,3-dihydro-1H-indene): A parent compound without the methyl substitutions.
4,7-Dimethylindane: Similar structure but with methyl groups at different positions.
1,1-Dimethylindane: Another derivative with methyl groups at the 1 position .
Uniqueness
2,4-Dimethyl-2,3-dihydro-1H-indene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other indene derivatives may not be suitable.
生物活性
Overview
1H-Indene, 2,3-dihydrodimethyl- (CAS Number: 66256-36-8) is an organic compound belonging to the indane family, characterized by its bicyclic structure and the molecular formula C11H14. This compound has garnered attention in various fields of research due to its potential biological activities and interactions with biomolecules.
- Molecular Weight : 146.23 g/mol
- IUPAC Name : 2,4-dimethyl-2,3-dihydro-1H-indene
- Chemical Structure :
InChI 1S C11H14 c1 8 6 10 5 3 4 9 2 11 10 7 8 h3 5 8H 6 7H2 1 2H3
The biological activity of 1H-Indene, 2,3-dihydrodimethyl- is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions may include:
- Enzyme Modulation : Potential inhibition or activation of enzymes involved in metabolic pathways.
- Receptor Interaction : Binding to receptors that may influence cellular signaling and physiological responses.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
Anti-inflammatory Properties
Studies have suggested that 1H-Indene, 2,3-dihydrodimethyl- may possess anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits.
Antimicrobial Activity
Investigations into the antimicrobial properties of this compound have shown promise in inhibiting various bacterial strains. Its effectiveness against specific pathogens could make it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
Several studies have explored the biological implications of 1H-Indene, 2,3-dihydrodimethyl-. Below are some notable findings:
Comparative Analysis with Related Compounds
To better understand the unique properties of 1H-Indene, 2,3-dihydrodimethyl-, it is useful to compare it with other similar compounds:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| 2,3-Dihydro-1H-indene | C9H10 | Lacks methyl groups; lower molecular weight. |
| 4,7-Dimethyl-2,3-dihydro-1H-indene | C11H14 | Different methyl positioning; potential for varied biological activity. |
特性
CAS番号 |
53563-67-0 |
|---|---|
分子式 |
C11H14 |
分子量 |
146.23 g/mol |
IUPAC名 |
2,4-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-6-10-5-3-4-9(2)11(10)7-8/h3-5,8H,6-7H2,1-2H3 |
InChIキー |
GBDOKROGRPXCLR-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=CC=CC(=C2C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















